molecular formula C25H19N3O4 B2705624 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 877656-76-3

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B2705624
CAS No.: 877656-76-3
M. Wt: 425.444
InChI Key: UMWFPPVZMLLOSI-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a synthetic compound known for its intriguing chemical structure and potential applications in various fields of scientific research. This compound features a benzofuro-pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available starting materials. Common synthetic routes include cyclization reactions, amidation, and condensation reactions. Precise reaction conditions, such as temperature, solvents, and catalysts, are critical for achieving high yields and purity of the compound.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve automated synthesis processes, batch reactors, and stringent quality control measures to ensure consistency and efficiency. Optimizing the synthesis process to minimize waste and enhance yield is a key focus in industrial settings.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Standard reagents such as hydrides for reduction, oxidizing agents like peroxide, and various electrophiles for substitution reactions are commonly used. Reaction conditions, such as pH, temperature, and solvent choice, play a significant role in determining the outcome.

Major Products: : The major products of these reactions depend on the specific reaction pathways and conditions employed. For instance, reduction may yield reduced forms of the compound, while substitution reactions can introduce new functional groups to the aromatic ring.

Scientific Research Applications

Chemistry: : The unique structure of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide makes it an interesting subject for chemical research, particularly in studying reaction mechanisms and developing new synthetic methods.

Biology: : In biological research, this compound may serve as a molecular probe or a lead compound in drug discovery due to its potential interactions with biological targets.

Medicine: : Although specific medical applications may still be under investigation, compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: : The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide exerts its effects involves its interaction with specific molecular targets, potentially influencing various biological pathways. Detailed studies on its binding affinity and activity could reveal insights into its mechanism of action, potentially involving inhibition or activation of enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide stands out due to its specific substitution pattern and unique ring structure. This makes it particularly interesting for certain types of chemical reactions and biological applications.

List of Similar Compounds: : Other compounds with similar core structures include benzofuran derivatives, pyrimidine derivatives, and other benzofuro-pyrimidines

This comprehensive article delves into the chemical, biological, and industrial significance of this compound, providing valuable insights into its preparation, reactions, applications, and unique features compared to similar compounds.

Properties

CAS No.

877656-76-3

Molecular Formula

C25H19N3O4

Molecular Weight

425.444

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H19N3O4/c1-16-11-13-17(14-12-16)26-21(29)15-27-22-19-9-5-6-10-20(19)32-23(22)24(30)28(25(27)31)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,29)

InChI Key

UMWFPPVZMLLOSI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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